molecular formula C22H22N2O3S2 B5061583 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide

Cat. No. B5061583
M. Wt: 426.6 g/mol
InChI Key: BFWNRBUQJXWHKC-UHFFFAOYSA-N
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Description

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MTA is a small molecule inhibitor that targets a specific enzyme, methylthioadenosine phosphorylase (MTAP), which is involved in the metabolism of purine nucleosides. Inhibition of this enzyme has been shown to have anti-tumor effects in various cancer cell lines and animal models.

Mechanism of Action

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide inhibits 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP, which is involved in the metabolism of purine nucleosides. Inhibition of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP leads to an accumulation of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide, which is converted to toxic metabolites that induce apoptosis in cancer cells. The exact mechanism of action of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide is not fully understood, but it is believed to involve the disruption of cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to have several biochemical and physiological effects. Inhibition of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP leads to an accumulation of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide, which has been shown to induce apoptosis in cancer cells. In addition, 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to inhibit cell growth and enhance the efficacy of chemotherapy and radiation therapy. 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has also been shown to have anti-inflammatory effects and to modulate immune responses.

Advantages and Limitations for Lab Experiments

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for cancer therapy. However, there are also limitations to the use of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide in lab experiments. 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has low solubility in water, which can limit its bioavailability and efficacy. In addition, 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP. Another area of research is the investigation of the mechanisms of action of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide and its metabolites. In addition, clinical trials are needed to evaluate the safety and efficacy of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide in humans. Finally, the potential use of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide in combination with other anti-cancer agents should be explored to enhance its therapeutic efficacy.

Synthesis Methods

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide can be synthesized using a multistep process involving several chemical reactions. One common synthesis method involves the reaction of 4-methylphenylamine with methyl 2-bromo-5-(methylthio)benzoate to form 4-methyl-3-(methylthio)-N-(4-methylphenyl)benzamide. This compound is then reacted with chlorosulfonic acid to form 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-methylthio)benzamide, which is then further reacted with 2-mercaptobenzoic acid to yield the final product, 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide.

Scientific Research Applications

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been extensively studied for its potential applications in cancer research. Inhibition of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamideP by 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide leads to an accumulation of the substrate, methylthioadenosine (4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide), which has been shown to have anti-tumor effects. 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including lung, breast, and pancreatic cancer cells. In addition, 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-15-8-12-18(13-9-15)24-29(26,27)21-14-17(11-10-16(21)2)22(25)23-19-6-4-5-7-20(19)28-3/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWNRBUQJXWHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide

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